Cas no 1025351-41-0 ((6-Chloropyrimidin-4-yl)methanol)

(6-Chloropyrimidin-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (6-chloropyrimidin-4-yl)methanol
- 6-Chloro-4-hydroxymethylpyrimidine
- (6-chloropyrimidin-4-yl)metanol
- (6-chloro-4-pyrimidinyl)methanol
- DTXSID60857193
- AS-37560
- EN300-213180
- AKOS025289990
- DB-327874
- 1025351-41-0
- PB11446
- SCHEMBL1660131
- SY042362
- CS-0053131
- 6-Chloropyrimidine-4-methanol
- BODRLAXXPQWIQM-UHFFFAOYSA-N
- Z1486034801
- 4-Pyrimidinemethanol, 6-chloro-
- MFCD20482236
- ARB35141
- DTXCID40807934
- 817-243-0
- (6-Chloropyrimidin-4-yl)methanol
-
- MDL: MFCD20482236
- Inchi: InChI=1S/C5H5ClN2O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2
- InChI Key: BODRLAXXPQWIQM-UHFFFAOYSA-N
- SMILES: C1=C(CO)N=CN=C1Cl
Computed Properties
- Exact Mass: 144.0090405g/mol
- Monoisotopic Mass: 144.0090405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 91
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 46Ų
(6-Chloropyrimidin-4-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-213180-0.05g |
(6-chloropyrimidin-4-yl)methanol |
1025351-41-0 | 95% | 0.05g |
$135.0 | 2023-09-16 | |
eNovation Chemicals LLC | D648591-5g |
(6-chloropyrimidin-4-yl)methanol |
1025351-41-0 | 97% | 5g |
$1050 | 2024-05-24 | |
Enamine | EN300-213180-5.0g |
(6-chloropyrimidin-4-yl)methanol |
1025351-41-0 | 95% | 5g |
$1779.0 | 2023-05-24 | |
Enamine | EN300-213180-10.0g |
(6-chloropyrimidin-4-yl)methanol |
1025351-41-0 | 95% | 10g |
$2638.0 | 2023-05-24 | |
abcr | AB334544-5 g |
(6-Chloropyrimidin-4-yl)methanol, 95%; . |
1025351-41-0 | 95% | 5g |
€1,295.00 | 2022-03-03 | |
eNovation Chemicals LLC | Y1110829-1g |
(6-Chloropyrimidin-4-yl)methanol |
1025351-41-0 | 95% | 1g |
$450 | 2024-05-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011760-1G |
(6-chloropyrimidin-4-yl)methanol |
1025351-41-0 | 97% | 1g |
¥ 2,013.00 | 2023-03-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011760-10G |
(6-chloropyrimidin-4-yl)methanol |
1025351-41-0 | 97% | 10g |
¥ 10,639.00 | 2023-03-20 | |
Chemenu | CM102505-250mg |
(6-CHLOROPYRIMIDIN-4-YL)METHANOL |
1025351-41-0 | 95%+ | 250mg |
$128 | 2023-11-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011760-100G |
(6-chloropyrimidin-4-yl)methanol |
1025351-41-0 | 97% | 100g |
¥ 56,977.00 | 2023-03-20 |
(6-Chloropyrimidin-4-yl)methanol Related Literature
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
Additional information on (6-Chloropyrimidin-4-yl)methanol
Recent Advances in the Application of (6-Chloropyrimidin-4-yl)methanol (CAS: 1025351-41-0) in Chemical Biology and Pharmaceutical Research
(6-Chloropyrimidin-4-yl)methanol (CAS: 1025351-41-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its versatility as a building block in medicinal chemistry, enabling the construction of complex molecular architectures with potential pharmacological applications. This research brief synthesizes the latest findings on this compound, focusing on its synthetic utility, biological relevance, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of (6-Chloropyrimidin-4-yl)methanol in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers developed a concise synthetic route where this compound served as a crucial intermediate, allowing for the introduction of various substituents at the 4-position of the pyrimidine ring. The resulting compounds showed promising activity against BTK, with IC50 values in the low nanomolar range, suggesting potential applications in treating B-cell malignancies and autoimmune diseases.
In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the incorporation of (6-Chloropyrimidin-4-yl)methanol into novel hybrid molecules targeting bacterial DNA gyrase. The study found that derivatives containing this scaffold exhibited potent activity against multidrug-resistant Staphylococcus aureus strains, with MIC values comparable to current frontline antibiotics. Molecular docking studies revealed that the chloropyrimidine moiety plays a critical role in binding to the ATPase domain of gyrase, providing insights for further optimization.
Recent advancements in synthetic methodology have expanded the utility of (6-Chloropyrimidin-4-yl)methanol. A 2024 Nature Protocols paper detailed a robust, scalable synthesis of this compound with improved yield and purity, addressing previous challenges in large-scale production. The protocol employs a novel protecting group strategy that minimizes side reactions and facilitates downstream functionalization, making the compound more accessible for pharmaceutical development.
Emerging applications in targeted protein degradation have also been reported. Researchers at a major pharmaceutical company recently disclosed (2024) the use of (6-Chloropyrimidin-4-yl)methanol-derived PROTACs (proteolysis targeting chimeras) for selective degradation of disease-relevant proteins. The compound's ability to serve as a linker between target-binding and E3 ligase-recruiting moieties was particularly noted, with several candidates showing promising preclinical results in cancer models.
Ongoing clinical trials involving compounds derived from (6-Chloropyrimidin-4-yl)methanol suggest growing pharmaceutical interest in this scaffold. Two phase I trials for oncology indications and one phase II trial for inflammatory diseases are currently recruiting patients, according to recent ClinicalTrials.gov updates. These developments underscore the compound's importance as a versatile pharmacophore in modern drug discovery.
In conclusion, (6-Chloropyrimidin-4-yl)methanol (CAS: 1025351-41-0) continues to demonstrate significant value in chemical biology and pharmaceutical research. Its applications span from kinase inhibitor development to antimicrobial agents and innovative modalities like PROTACs. The recent methodological improvements in its synthesis and the promising biological activities of its derivatives suggest this compound will remain an important tool in medicinal chemistry for the foreseeable future.
1025351-41-0 ((6-Chloropyrimidin-4-yl)methanol) Related Products
- 101708-13-8(4-Pyrimidinemethanol,5-hydroxy-6-methyl-)
- 127958-17-2(4-(Methoxymethyl)pyrimidin-2-amine)
- 157799-70-7((2-Isopropylpyrimidin-4-yl)methanol)
- 13627-49-1(2-Methylpyrimidine-4-carboxylic acid)
- 2450-08-0(Methyl pyrimidine-4-carboxylate)
- 1073-50-3(Methanediol,1-(4-pyrimidinyl)-)
- 33581-98-5(pyrimidin-4-ylmethanol)
- 1005-25-0(Methanediol,1-(2-methyl-4-pyrimidinyl)-)
- 31462-59-6(Pyrimidine-4-carboxylic acid)
- 62846-82-6(Ethyl 4-Pyrimidinecarboxylate)
